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This application note provides detailed protocols for the immunoprecipitation (IP) of

Microtubule-Associated Protein 4 (MAP4), a key protein involved in microtubule stabilization

and cell cycle regulation. These protocols are intended for researchers, scientists, and drug

development professionals engaged in studying MAP4's function and its protein-protein

interactions.

Introduction
Microtubule-Associated Protein 4 (MAP4) is a ubiquitously expressed protein that plays a

crucial role in regulating the stability and dynamics of microtubules. Its function is integral to

various cellular processes, including cell division, intracellular transport, and maintenance of

cell shape. Given its significance, studying the interaction partners of MAP4 is essential for

understanding its regulatory mechanisms and its role in disease. Immunoprecipitation is a

powerful technique to isolate MAP4 and its interacting proteins from cell or tissue lysates.

Data Presentation: Recommended Reagents and
Buffers
Successful immunoprecipitation of MAP4 relies on the appropriate selection of antibodies and

the use of optimized buffer systems. The following tables provide a summary of commercially

available antibodies validated for IP and recommended buffer compositions.
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Table 1: Commercially Available Anti-MAP4 Antibodies for Immunoprecipitation

Antibody
Name

Host
Species

Clonality Supplier
Catalog
Number

Recommen
ded
Concentrati
on for IP

MAP-4

Antibody (G-

10)

Mouse Monoclonal

Santa Cruz

Biotechnolog

y

sc-390286 Not specified

Anti-MAP4

Antibody
Rabbit Polyclonal Abcam ab245578

3 µg/mg

lysate[1]

MAP4

Antibody
Rabbit Polyclonal Proteintech 11229-1-AP Not specified

MAP4

Antibody
Rabbit Polyclonal

Thermo

Fisher

Scientific

PA5-29598 Not specified

Table 2: Buffer Recipes for MAP4 Immunoprecipitation
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Buffer Type Component Concentration

Cell Lysis Buffer (RIPA Buffer -

Modified)
50 mM Tris-HCl, pH 7.4 150 mM NaCl

1 mM EDTA 1% NP-40

0.5% Sodium Deoxycholate 0.1% SDS

Protease Inhibitor Cocktail 1X

Phosphatase Inhibitor Cocktail 1X

Wash Buffer 50 mM HEPES, pH 7.5 150 mM NaCl

1 mM EDTA 2.5 mM EGTA

0.1% (w/v) Tween® 20 1 mM Dithiothreitol (DTT)

Elution Buffer (Denaturing) 2X Laemmli Sample Buffer 1X

Elution Buffer (Non-

Denaturing)
0.1 M Glycine-HCl pH 2.5-3.0

Experimental Protocols
This section provides a detailed, step-by-step methodology for the immunoprecipitation of

MAP4.

A. Preparation of Cell Lysate
Cell Culture and Harvesting: Grow cells to 80-90% confluency. For adherent cells, wash

twice with ice-cold Phosphate-Buffered Saline (PBS). For suspension cells, wash by

centrifugation at 500 x g for 5 minutes and resuspend in ice-cold PBS.

Cell Lysis: Add ice-cold RIPA buffer to the cell pellet (approximately 1 mL per 10^7 cells).

Incubation: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10

minutes to ensure complete lysis.

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet

cellular debris.
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Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the

protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein

concentration to 1-2 mg/mL with lysis buffer.

B. Immunoprecipitation
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add

20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. Incubate with gentle rotation for 1

hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new

tube.

Antibody Incubation: Add the recommended amount of anti-MAP4 antibody (see Table 1) to

the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Formation of Antibody-Antigen-Bead Complex: Add 30 µL of pre-washed Protein A/G

magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at

4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully

remove all residual wash buffer.

C. Elution
For Western Blot Analysis (Denaturing Elution):

Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex from the

beads.

Pellet the beads using a magnetic stand and load the supernatant onto an SDS-PAGE gel for

analysis.

For Functional Assays (Non-Denaturing Elution):

Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) to the beads.
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Incubate for 5-10 minutes at room temperature with gentle agitation.

Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL

of 1 M Tris-HCl (pH 8.5) to neutralize the pH.

Mandatory Visualizations
Experimental Workflow for MAP4 Immunoprecipitation
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Caption: Workflow for MAP4 Immunoprecipitation.
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Signaling Pathway: MAP4 Interaction with Cyclin B1-
Cdk1 Complex
MAP4 has been shown to interact with Cyclin B1, which targets the cell division cycle 2 (CDC2)

kinase, also known as Cdk1, to microtubules. This interaction is a potential regulator of M-

phase microtubule dynamics.
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Caption: MAP4 interaction with Cyclin B1-Cdk1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1676067?utm_src=pdf-custom-synthesis
https://www.ibl-hamburg.com/the-ultimate-guide-to-protein-a-g-magnetic-beads-ip-grade/
https://www.benchchem.com/product/b1676067#protocols-for-map4-immunoprecipitation
https://www.benchchem.com/product/b1676067#protocols-for-map4-immunoprecipitation
https://www.benchchem.com/product/b1676067#protocols-for-map4-immunoprecipitation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

